molecular formula C14H9BrN2OS2 B2612194 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 290829-15-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2612194
CAS No.: 290829-15-1
M. Wt: 365.26
InChI Key: MWUWWHWMKAEPLY-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring The presence of a bromophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Coupling of the Thiazole and Thiophene Rings: The final step involves the coupling of the thiazole and thiophene rings through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a thiophene ring.

    4-(4-bromophenyl)-2-thiazolamine: Lacks the thiophene ring and carboxamide group.

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUWWHWMKAEPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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